5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
Description
Contextualizing 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one within the Benzopyran Chemical Class and its Academic Significance
Benzopyrans are a significant class of organic compounds characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyran ring. nih.govpsu.edu This core structure is a common motif in a vast array of natural products and synthetically developed molecules, lending them considerable academic and practical importance. psu.edu The benzopyran family is diverse, encompassing various subclasses such as chromones, coumarins, and isocoumarins, each with distinct chemical properties and biological activities. nih.gov The academic significance of benzopyrans stems from their wide-ranging pharmacological properties, which include antitumor, anti-inflammatory, antimicrobial, and antiviral activities. psu.edu
This compound, also known as 5-nitro-3,4-dihydroisocoumarin, belongs to the isocoumarin (B1212949) subclass. The introduction of a nitro group (-NO2) onto the aromatic ring of the dihydroisocoumarin scaffold is of particular interest to medicinal chemists. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule, potentially influencing its reactivity and biological interactions. nih.gov The study of such nitro-substituted heterocycles is a vibrant area of research, as the nitro group can be a key pharmacophore or a versatile synthetic handle for further chemical modifications. researchgate.net For instance, the nitro group can be reduced to an amino group, which then serves as a site for further derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship studies. researchgate.net
Historical Perspectives on Dihydrobenzopyranone Scaffold Investigations
The investigation of dihydrobenzopyranone scaffolds, including dihydrocoumarins and dihydroisocoumarins, has a rich history rooted in natural product chemistry. Many of these compounds were first isolated from plants and microorganisms, where they exhibit a range of biological effects. This natural prevalence spurred synthetic chemists to develop methods for their laboratory preparation.
Historically, the synthesis of dihydrocoumarins, which are isomers of dihydroisocoumarins, has been approached through various methods. One of the well-established protocols involves the [4+2] cycloaddition of ortho-quinone methides. nih.gov These reactive intermediates can be generated in situ from various precursors and subsequently react with suitable dienophiles to construct the dihydrocoumarin (B191007) core. nih.gov While this method is more commonly applied to dihydrocoumarins, the underlying principles of intramolecular cyclization and annulation reactions are fundamental to the synthesis of the broader dihydrobenzopyranone class.
For isocoumarins and their dihydro derivatives, traditional synthetic strategies have included the intramolecular cyclization of 2-alkenyl benzoic acids or the oxidation of isochromans. nih.gov More recent advancements have focused on transition-metal-catalyzed C-H activation and annulation cascades, which offer more efficient and atom-economical routes to these scaffolds. nih.gov The continuous development of these synthetic methodologies reflects the enduring interest in the dihydrobenzopyranone core structure.
Overview of Current Research Trajectories for Nitro-Substituted Dihydrobenzopyranones
Current research on nitro-substituted dihydrobenzopyranones and related nitroaromatic compounds is multifaceted, exploring their synthesis, reactivity, and potential applications. A significant trajectory is the development of novel synthetic methods to introduce the nitro group onto the benzopyranone scaffold with high regioselectivity. The nitration of aromatic compounds is a fundamental reaction, often employing a mixture of nitric and sulfuric acids. nih.gov However, for complex molecules, milder and more selective nitrating agents are continuously being explored. organic-chemistry.org
Another major research direction is the investigation of the biological activities of these compounds. The nitro group is a known feature in a number of therapeutic agents, and its presence in a dihydrobenzopyranone framework is being explored for various pharmacological purposes. japtronline.com For example, nitro-substituted compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents. psu.edunih.gov The rationale behind this is that the nitro group can participate in bioreductive activation within hypoxic environments, such as those found in solid tumors, leading to the generation of cytotoxic species. nih.gov
Furthermore, the nitro group's strong electron-withdrawing nature is being exploited in the design of novel materials and sensors. The modification of the electronic properties of a chromophore by a nitro group can lead to changes in its spectroscopic properties, which can be harnessed for sensing applications. researchgate.net The versatility of the nitro group as a synthetic intermediate also remains a key area of focus, with researchers using it as a stepping stone to access a wider range of functionalized dihydrobenzopyranones. researchgate.net The reduction of the nitro group to an amine, followed by further chemical transformations, opens up avenues for creating diverse molecular architectures with potentially enhanced or novel properties.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUMVXQSJWHGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 5 Nitro 3,4 Dihydro 1h 2 Benzopyran 1 One
Established Synthetic Routes for 3,4-Dihydro-1H-2-benzopyran-1-one Core Structures
The formation of the 3,4-dihydro-1H-2-benzopyran-1-one (also known as dihydroisocoumarin) core is a critical precursor step. Several classical and modern organic reactions have been adapted for this purpose, providing access to the fundamental bicyclic lactone structure.
Cyclization Reactions in Dihydrobenzopyranone Synthesis
Intramolecular cyclization is a cornerstone strategy for synthesizing lactones, including the dihydrobenzopyranone core. These reactions typically involve the formation of an ester bond from a precursor molecule containing both a carboxylic acid (or its derivative) and a hydroxyl group, appropriately positioned on a benzene (B151609) ring scaffold.
A prominent method involves the cyclization of 2-alkynylated benzoates, which can be achieved using a silver(I) catalyst in a 6-endo-dig cyclization process to yield the corresponding isocoumarin (B1212949). acs.org Subsequent asymmetric hydrogenation of the newly formed isocoumarin can then produce the saturated 3,4-dihydro-1H-2-benzopyran-1-one structure. acs.org Another approach utilizes the reaction of 2-alkyl phenols with oxazolones, which proceeds through a C–H oxidation and cyclization cascade to form multisubstituted 3,4-dihydrocoumarins. nih.gov This one-pot strategy can achieve moderate to high yields. nih.gov
Lactonization of delta-hydroxy acids is another fundamental cyclization approach. In this reaction, the hydroxyl group attacks the carboxylic acid's carbonyl carbon, leading to ring closure and the elimination of a water molecule to form the stable cyclic ester, or lactone. youtube.com
Friedel-Crafts Alkylation Approaches
The Friedel-Crafts reaction, a classic method for attaching substituents to aromatic rings, can be adapted to construct the dihydrobenzopyranone system. wikipedia.org This electrophilic aromatic substitution typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.combeyondbenign.org
In the context of dihydrobenzopyranone synthesis, an intramolecular Friedel-Crafts reaction can be envisioned. A suitably substituted aromatic molecule containing a haloalkyl side chain capable of cyclizing onto the ring can be used. The Lewis acid facilitates the formation of a carbocation on the side chain, which is then attacked by the aromatic ring to form the new heterocyclic ring. libretexts.org While powerful, traditional Friedel-Crafts alkylations can be limited by carbocation rearrangements and the need for strong, often hygroscopic, Lewis acids. beyondbenign.orglibretexts.org Modern variations focus on using more environmentally benign catalysts and starting materials, such as benzyl (B1604629) alcohols or styrenes, to achieve the desired alkylation. nih.gov
Aldol (B89426) Condensation Strategies in Benzopyranone Formation
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. lumenlearning.com It involves the reaction of an enol or enolate ion with a carbonyl compound, often followed by dehydration to yield an α,β-unsaturated carbonyl compound. lumenlearning.comkhanacademy.org
In the synthesis of benzopyranone derivatives, a Claisen-Schmidt condensation, which is a type of crossed aldol condensation, can be employed. lumenlearning.com This reaction typically involves an aromatic aldehyde (which cannot form an enolate) reacting with an enolizable ketone or aldehyde in the presence of a base. wvu.eduvernier.com The initial aldol addition product, a β-hydroxy ketone, can then undergo intramolecular cyclization and dehydration to form the benzopyranone ring system. The stability of the resulting conjugated system often provides the thermodynamic driving force for the reaction. vernier.com
Knoevenagel Condensation in Benzopyranone Derivative Synthesis
The Knoevenagel condensation is the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a weak base like an amine. wikipedia.orgbhu.ac.in The reaction product is typically an α,β-unsaturated compound resulting from a dehydration step. wikipedia.org
This methodology is highly effective for synthesizing various benzopyran derivatives. researchgate.net The process involves the initial nucleophilic addition of the active methylene compound to the carbonyl group, followed by the elimination of water. wikipedia.org Sequential reactions that begin with a Knoevenagel condensation can lead to the formation of cyclized products. nih.gov For instance, the reaction can be designed so that the initial product of the condensation undergoes a subsequent intramolecular cyclization to form the desired benzopyranone ring. nih.gov The Doebner modification of this reaction uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often results in decarboxylation. wikipedia.orgorganic-chemistry.org
Targeted Synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one and its Analogues
Once the 3,4-dihydro-1H-2-benzopyran-1-one scaffold is obtained, the focus shifts to the introduction of the nitro functional group onto the aromatic ring. The position of nitration is directed by the existing substituents on the benzene ring.
Nitration Strategies for Dihydrobenzopyranone Scaffolds
Nitration is a classic electrophilic aromatic substitution reaction. The most common method for nitrating aromatic compounds involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The precise conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and to prevent over-nitration or unwanted side reactions. The synthesis of the target molecule, this compound, would thus involve the careful application of such nitrating conditions to the parent dihydrobenzopyranone structure.
Data Tables
Table 1: Overview of Synthetic Reactions for Benzopyranone Core
| Reaction Type | Key Reagents & Catalysts | Typical Precursors | Product Type | Ref. |
|---|---|---|---|---|
| Cyclization | Ag(I) catalyst; H⁺ | 2-Alkynylated benzoates; Delta-hydroxy acids | Isocoumarins; Dihydrobenzopyranones | acs.org, youtube.com |
| Friedel-Crafts Alkylation | AlCl₃, FeCl₃ (Lewis acids) | Aromatic rings, Alkyl halides | Alkylated arenes | byjus.com, wikipedia.org |
| Aldol Condensation | Base (e.g., NaOH, EtO⁻) | Aldehydes, Ketones | β-Hydroxy carbonyls, Enones | lumenlearning.com, wvu.edu |
Table 2: Nitration Methods
| Nitrating Agent | Substrate Type | Conditions | Product | Ref. |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ | Aromatic rings | Controlled temperature | Nitroaromatics | nih.gov |
| N₂O₅ / HNO₃ in CH₂Cl₂ | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | 0°C to 40°C | 4,6-Dinitro derivatives | nih.gov |
One-Pot Multicomponent Reactions for Substituted Benzopyranones
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex products in a single step from three or more reactants. wisdomlib.org This approach minimizes waste, saves time, and simplifies purification processes, making it ideal for creating libraries of structurally diverse molecules. wisdomlib.orgrsc.org While specific MCRs for this compound are not extensively detailed, the principles are widely applied to synthesize other heterocyclic systems, such as functionalized pyridines and thiazoles. nih.govekb.eg For instance, a four-component reaction involving benzohydrazide, dimethyl acetylenedicarboxylate, isatin, and malononitrile (B47326) can efficiently produce complex spiro[indoline-3,4'-pyridines]. beilstein-journals.org The underlying principle involves the sequential and compatible formation of multiple chemical bonds in a single reaction vessel, a strategy that is conceptually applicable to the assembly of the benzopyranone core.
Table 1: General Scheme for a Four-Component Reaction
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Initial reaction of two components to form a reactive intermediate. | Component A + Component B | Intermediate A-B |
| 2 | Addition of a third component to the intermediate. | Intermediate A-B + Component C | Intermediate A-B-C |
| 3 | Cyclization or final reaction with a fourth component. | Intermediate A-B-C + Component D | Final Complex Molecule |
The application of MCRs to benzopyranone synthesis would likely involve the selection of precursors that contain the necessary fragments to assemble the final nitro-substituted ring system in a convergent manner.
Solid-Phase Synthesis Techniques for Benzopyran Libraries
Solid-phase organic synthesis is a powerful technique for the combinatorial generation of large libraries of related compounds, which is particularly useful in drug discovery. psu.edunih.gov This method has been successfully employed for the synthesis of various benzopyran derivatives. mdpi.comnih.gov The general strategy involves anchoring a starting material to a solid support (a polymer resin), performing a series of chemical reactions on the bound substrate, and finally cleaving the desired product from the support. psu.edu
A notable approach utilizes a selenenyl bromide resin for a "cycloloading" strategy to construct the 2,2-dimethylbenzopyran motif. acs.org Another method employs the Wang resin to synthesize 3-hydroxy-4-amino substituted benzopyrans via a carbamate (B1207046) linker, which involves an epoxidation step of a resin-bound chromene derivative. psu.edu The use of a two-phase solvent system (e.g., chloroform (B151607) and aqueous sodium bicarbonate) was found to be crucial for achieving efficient epoxidation on the solid support. psu.edu These techniques allow for the systematic variation of substituents around the benzopyran core, enabling the creation of diverse chemical libraries for biological screening. nih.govacs.org
Table 2: Typical Workflow for Solid-Phase Benzopyran Synthesis
| Stage | Action | Description |
|---|---|---|
| Immobilization | Attaching a starting phenol (B47542) or amine to a resin (e.g., Wang resin or Merrifield resin). psu.edumdpi.com | The starting material is covalently linked to the solid support, often through a linker that is stable to the reaction conditions but can be cleaved later. |
| Elaboration | Performing sequential chemical reactions on the resin-bound substrate. | This can include cyclization, oxidation, and substitution reactions to build the desired benzopyran structure. psu.eduacs.org |
| Diversification | Introducing various functional groups. | Different reagents (e.g., acid halides, isocyanates) can be added to introduce diversity at specific positions on the benzopyran scaffold. nih.gov |
| Cleavage | Releasing the final product from the solid support. | The final compound is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), and then purified. psu.edu |
Photocatalytic Approaches in Isochromanone Synthesis
Photocatalysis has emerged as a green and powerful tool for organic synthesis, enabling reactions to proceed under mild conditions using visible light. beilstein-journals.org This approach has been effectively used for the synthesis of isochromanones (3,4-dihydro-1H-2-benzopyran-1-ones). rug.nlnih.gov A prominent method involves the reaction of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes, catalyzed by a ruthenium complex (Ru(bpy)₃Cl₂) under irradiation with blue LEDs. beilstein-journals.org
The reaction proceeds via a photo-Meerwein arylation–addition mechanism. nih.gov The photocatalyst, upon absorbing light, becomes excited and initiates a single-electron transfer to the diazonium salt, generating an aryl radical. This radical then adds to the alkene, and a subsequent intramolecular cyclization involving the ester group forms the isochromanone ring. beilstein-journals.org This method provides good yields and demonstrates the utility of photoredox catalysis in constructing the core structure of this compound, provided a suitably substituted diazonium salt is used. beilstein-journals.orgresearchgate.net
Table 3: Photocatalytic Synthesis of Isochromanones
| Diazonium Salt Precursor | Alkene | Catalyst | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| Methyl 2-(diazonium)benzoate tetrafluoroborate | Styrene | Ru(bpy)₃Cl₂ | CH₃CN, 440 nm LEDs, 6-8 h | 75% | beilstein-journals.org |
| Methyl 2-(diazonium)benzoate tetrafluoroborate | 1-Octene | Ru(bpy)₃Cl₂ | CH₃CN, 440 nm LEDs, 6-8 h | 68% | beilstein-journals.org |
Mechanistic Investigations of Reaction Pathways for this compound Formation
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The formation and subsequent reactions of the benzopyranone ring system are governed by fundamental principles of organic reactivity.
Nucleophilic Addition Mechanisms in Benzopyranone Ring Systems
The formation of the benzopyranone ring, like many cyclic esters (lactones), often involves an intramolecular nucleophilic addition. libretexts.org The core of this transformation is the attack of a nucleophile on an electrophilic carbonyl carbon. masterorganicchemistry.com In the context of synthesizing a dihydrobenzopyranone, a common pathway involves a precursor molecule containing both a carbonyl group (or a group that can be converted to one) and a nucleophilic group (like a hydroxyl) positioned to allow for cyclization.
The mechanism begins with the nucleophile attacking the sp²-hybridized carbonyl carbon. libretexts.org This attack forces the electrons of the C=O pi bond onto the oxygen atom, resulting in a tetrahedral intermediate where the carbon is now sp³-hybridized. masterorganicchemistry.com This alkoxide intermediate is often transient. Subsequent proton transfer and intramolecular cyclization lead to the formation of the heterocyclic ring. The rate and reversibility of this addition depend significantly on the nature of the nucleophile and the electrophilicity of the carbonyl group. masterorganicchemistry.com Electron-withdrawing groups on the aromatic ring, such as the nitro group in the target molecule, would increase the electrophilicity of any carbonyl precursors, thereby facilitating the nucleophilic attack.
Ring-Opening Reaction Mechanisms in Related Benzopyranones
While ring formation is the synthetic goal, the reverse reaction, ring-opening, is also mechanistically significant. The lactone ring in a benzopyranone is an ester and is susceptible to cleavage under both acidic and basic conditions, similar to the ring-opening of other strained cyclic ethers like epoxides. libretexts.org
Under basic conditions, a nucleophile can directly attack the electrophilic carbonyl carbon of the lactone in an Sₙ2-type mechanism. This breaks the acyl-oxygen bond and opens the ring to form a hydroxy- or amino-substituted carboxylate derivative. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group and makes it more electrophilic. A nucleophile can then attack, leading to ring cleavage. libretexts.org The stability of the benzopyranone ring is influenced by factors like ring strain and the electronic nature of its substituents. For instance, the polymerization of 1,3-benzoxazines proceeds via a cationic ring-opening pathway, highlighting how Lewis or Brønsted acids can catalyze the cleavage of such heterocyclic rings. mdpi.com
Rearrangement Reactions in Benzopyranone Derivatives
During the synthesis or subsequent transformation of benzopyranone derivatives, molecular rearrangements can occur, leading to the formation of structural isomers. berhamporegirlscollege.ac.in A documented example is the unusual rearrangement of a benzopyran group to a more stable benzofuran (B130515) group under moderate conditions. nih.gov Such rearrangements can be driven by the desire to relieve ring strain or to form a more thermodynamically stable aromatic system.
Other classical rearrangement reactions could potentially be involved in the synthesis of precursors or as side reactions. For example, the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid, is a type of rearrangement where an alkyl or aryl group migrates. wiley-vch.de Similarly, the Beckmann rearrangement transforms an oxime into an amide and could be relevant in syntheses starting from ketone precursors. libretexts.org These reactions involve the migration of a group to an electron-deficient atom and are fundamental in synthetic organic chemistry for altering molecular skeletons. wiley-vch.deyoutube.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,3-benzoxazine |
| 1-bromopyrrolidine-2,5-dione |
| 1-Octene |
| 2,2-dimethylbenzopyran |
| 2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene |
| 2-butanone |
| 2-bromobutane |
| 2-methylimidazole |
| 2-picolinohydrazide |
| 3,4-dihydro-2H-pyran-2-methanol |
| 3-hydroxy-4-amino substituted benzopyran |
| 4,4'-benzidine |
| 4-aminophenol |
| 4-hydroxysalicylaldehyde |
| 4-methyl-1,2-phenylenediamine |
| 4-nitrophenyl carbonate |
| This compound |
| 6-amino-2,2-dimethyl chromene |
| Acetone |
| α-Methylstyrene |
| Benzene |
| Benzil |
| Benzofuran |
| Benzohydrazide |
| Benzopyran |
| Benzopyranone |
| Butylamine |
| Chloroform |
| Cyanide |
| Dichloroketene |
| Diethyl acetylenedicarboxylate |
| Dimethyl acetylenedicarboxylate |
| Epoxide |
| Ethyl 2-(diazonium)benzoate tetrafluoroborate |
| Ethyl cyanoacetate |
| Hydroxylamine |
| Isatin |
| Isochromanone |
| Malononitrile |
| Merrifield resin |
| Methyl 2-(diazonium)benzoate tetrafluoroborate |
| Methyl benzoperoxoate |
| N-diisopropylethylamine |
| p-nitrophenyl chloroformate |
| Pyridine |
| Ruthenium(II) tris(2,2'-bipyridyl) dichloride |
| Sodium triacetoxyborohydride |
| Spiro[indoline-3,4'-pyridine] |
| Styrene |
| Thiazole |
| Trifluoroacetic acid |
| Urea |
| Vanillin |
Advanced Spectroscopic and Structural Elucidation Studies of 5 Nitro 3,4 Dihydro 1h 2 Benzopyran 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and chemical environment of each atom.
The introduction of a nitro group at the C-5 position significantly influences the chemical shifts of the aromatic protons. The strong electron-withdrawing nature of the nitro group would cause a downfield shift for the adjacent protons. In the case of the 5-nitro isomer, the proton at C-6 would be expected to be the most deshielded, followed by the protons at C-8 and C-7. The coupling patterns (ortho, meta, and para couplings) between these aromatic protons would be crucial in confirming the substitution pattern.
For comparison, the ¹H NMR spectrum of the parent compound, 3,4-dihydro-1H-2-benzopyran-1-one, typically shows the aromatic protons in the range of δ 7.0-8.0 ppm, while the aliphatic protons of the dihydropyran ring appear at approximately δ 3.0-4.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-6 | ~8.2-8.5 | d |
| H-7 | ~7.5-7.8 | t |
| H-8 | ~7.8-8.1 | d |
| H-4 | ~3.0-3.3 | t |
| H-3 | ~4.5-4.8 | t |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the lactone (cyclic ester), the nitro group, and the aromatic ring.
The IR spectrum of a related compound, 6-nitro-3,4-dihydrocoumarin, shows characteristic absorption bands that can be used to infer the spectral features of the 5-nitro isomer. nih.gov The most prominent peak would be the carbonyl (C=O) stretch of the lactone, which is expected to appear in the region of 1720-1780 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. orientjchem.org The C-O-C stretching of the ester group would also be visible, usually in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for Nitro-3,4-dihydro-1H-2-benzopyran-1-one Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Lactone) | 1720-1780 | Strong |
| NO₂ (Asymmetric Stretch) | 1520-1560 | Strong |
| NO₂ (Symmetric Stretch) | 1345-1385 | Strong |
| C-O-C (Ester) | 1000-1300 | Medium-Strong |
| Aromatic C=C | 1450-1600 | Medium-Weak |
| Aromatic C-H | >3000 | Weak |
Data inferred from related nitro-substituted coumarin (B35378) and benzodioxole compounds. nih.govorientjchem.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound (C₉H₇NO₄), the molecular ion peak [M]⁺ would be expected at m/z 193.0375.
The fragmentation pattern in the mass spectrum would be characteristic of the dihydroisocoumarin structure. Common fragmentation pathways for related compounds like 3,4-dihydroisocoumarin and 6-nitro-3,4-dihydrocoumarin include the loss of CO (28 Da) from the lactone ring, leading to a fragment ion. nih.govnih.gov For the nitro-substituted compound, the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO•, 30 Da) are also highly probable fragmentation pathways. The analysis of these fragment ions allows for the piecing together of the molecular structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 193.0375 | Molecular Ion |
| [M-CO]⁺ | 165.0426 | Loss of Carbon Monoxide |
| [M-NO₂]⁺ | 147.0446 | Loss of Nitro Group |
| [M-CO-NO₂]⁺ | 119.0497 | Sequential Loss of CO and NO₂ |
Fragmentation predictions based on the analysis of related dihydroisocoumarin and nitro-substituted coumarin structures. nih.govnih.gov
X-ray Crystallography for Solid-State Structural Determination of Benzopyranone Derivatives
Studies on various benzopyranone derivatives have revealed key structural features. For instance, the benzopyranone core is often nearly planar, with the dihydropyran ring adopting a conformation that minimizes steric strain. The substituents on the aromatic ring can influence the crystal packing through various intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of nitro-substituted benzopyranone derivatives, the nitro group can participate in strong intermolecular interactions, significantly affecting the crystal packing and physical properties of the compound. The analysis of crystal structures of related compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, demonstrates how a nitro-aromatic moiety orients itself within a crystal lattice. researchgate.net
Table 4: Representative Crystallographic Data for a Nitro-substituted Aromatic Compound
| Parameter | Value (for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1974(6) |
| b (Å) | 10.6696(7) |
| c (Å) | 12.9766(8) |
This data is for a related nitro-substituted compound and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net
Biological Activities and Mechanistic Insights of 5 Nitro 3,4 Dihydro 1h 2 Benzopyran 1 One and Its Derivatives Preclinical Focus
Antineoplastic Activity and Cellular Mechanisms
Derivatives of the 3,4-dihydro-1H-2-benzopyran-1-one (also known as dihydroisocoumarin) scaffold have demonstrated significant potential in the realm of cancer research. The introduction of a nitro group, as in 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, is often explored to enhance or modulate these activities. The antineoplastic effects of these compounds are multifaceted, involving the induction of programmed cell death, interruption of the cell division cycle, and interference with key signaling cascades that drive tumor growth.
The ability to trigger apoptosis, a form of programmed cell death, is a hallmark of many effective anticancer agents. Research into nitro-substituted benzopyran derivatives and related structures has shown their capability to initiate this process in cancer cells. For instance, a study on 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a related nitro-containing cyclic compound, demonstrated its ability to induce apoptosis in MOLT-4 and HL-60 human tumor cell lines. This apoptotic induction was confirmed by flow cytometry and was found to be mediated by the activation of caspases 3 and 6. Similarly, 5'-Nitro-indirubinoxime (5'-NIO), a derivative of indirubin, induces apoptosis in human salivary gland adenocarcinoma cells through the secretion of cytochrome c and the activation of caspase-3 and caspase-7. Another related compound, 5-nitro-2-(3-phenylpropylamino) benzoic acid, has been shown to induce apoptosis in human lens epithelial cells via the mitochondrial apoptosis pathway, which involves reactive oxygen species and endoplasmic reticulum stress.
Mechanistically, the pro-apoptotic effects of some benzopyran-4-one derivatives have been linked to their ability to induce apoptosis. For example, at a concentration of 5 μM, a benzopyran-4-one-isoxazole hybrid compound induced apoptosis in MDA-MB-231 breast cancer cells by 50.8%. Furthermore, studies on isoquinolinequinone derivatives, which share structural similarities, revealed that they can induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, leading to the cleavage and activation of caspase-3 and caspase-9.
In addition to inducing apoptosis, disrupting the normal progression of the cell cycle is another key strategy for inhibiting cancer cell proliferation. Several nitro-containing and benzopyran-based compounds have been shown to arrest the cell cycle at different phases.
A notable example is 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, which, when used to treat MOLT-4 cells, led to a significant increase in the sub-G1 cell population, indicative of apoptosis, as well as an accumulation of cells in the S and G2/M phases. This suggests that the compound not only triggers programmed cell death but also causes a delay in the mitotic cycle.
Furthermore, 5'-Nitro-indirubinoxime has been found to induce a G1 phase cell cycle arrest in salivary gland adenocarcinoma cells. This arrest is achieved by reducing the levels of cyclin-dependent kinases CDK4 and CDK6, which are crucial for the G1-S transition. In a different study, isoquinolinequinone derivatives were found to cause S phase cell cycle arrest in MBA-MB-231 cells by decreasing the protein expression of CDK2 and cyclin A2, while increasing the levels of the cell cycle inhibitor p21.
The effect of a coumarin-based benzopyranone derivative on the cell cycle of A549 lung cancer cells was found to be concentration-dependent, with the ability to arrest cells at different phases. Cell cycle analysis is a common method to explore the antiproliferative mechanism of potent compounds, where an agent's ability to halt cell proliferation at specific checkpoints can be determined.
The uncontrolled growth of cancer cells is often driven by the aberrant activation of intracellular signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in many cancers.
Derivatives of benzopyran have been investigated for their potential to inhibit this crucial pathway. For example, certain natural compounds with a benzopyran-4-one structure have been identified as inhibitors of the PI3K/Akt/mTOR pathway. The inhibition of this pathway can lead to a reduction in the phosphorylation of downstream targets, such as S6K and ribosomal S6, ultimately suppressing protein synthesis and cell growth. Specifically, the dual inhibition of PI3K and mTOR has been shown to be highly effective in lymphomas that are dependent on this signaling pathway.
Furthermore, 5'-Nitro-indirubinoxime has been shown to exert its anti-tumor effects by down-regulating Notch-1 signaling. The study found that this compound specifically decreased the level of Notch-1 in the nucleus of salivary gland adenocarcinoma cells, leading to cell cycle arrest and apoptosis. This highlights that beyond the PI3K/Akt/mTOR pathway, other signaling cascades are also viable targets for nitro-containing compounds.
A primary indicator of the antineoplastic potential of a compound is its cytotoxicity against various cancer cell lines. Numerous studies have evaluated the cytotoxic effects of benzopyranone derivatives, often presenting the data as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Several benzopyran-4-one-isoxazole hybrid compounds have demonstrated potent and selective antiproliferative activity against a panel of cancer cell lines. For instance, some of these compounds displayed IC50 values in the range of 3.3 to 17.84 μM against cell lines such as MDA-MB-231 (breast cancer), while showing significantly less toxicity to normal cells.
In another study, coumarin-based benzopyranone derivatives were tested against A549 (human lung carcinoma) and LL47 (normal human lung) cell lines. The IC50 (referred to as LD50 in the study) values for these compounds in A549 cells after 48 hours of treatment ranged from 5.0 to 34.2 μM, with some compounds showing a degree of selectivity for the cancer cells over the normal cells.
The table below summarizes the cytotoxic activities of some representative benzopyranone derivatives against various human cancer cell lines.
| Compound Type | Cancer Cell Line | IC50/LD50 (µM) | Source |
| Benzopyran-4-one-isoxazole hybrid (5a) | MDA-MB-231 (Breast) | 5.6 - 17.84 | |
| Benzopyran-4-one-isoxazole hybrid (5c) | Various cancer cell lines | 3.3 - 12.92 | |
| Coumarin-based benzopyranone (5) | A549 (Lung) | 7.08 | |
| Coumarin-based benzopyranone (6) | A549 (Lung) | 5.0 | |
| Coumarin-based benzopyranone (7) | A549 (Lung) | 34.2 | |
| Coumarin-based benzopyranone (8) | A549 (Lung) | 8.33 | |
| Coumarin-based benzopyranone (9) | A549 (Lung) | 5.83 |
Antimicrobial Efficacy
Nitroaromatic compounds have a long history of use as antimicrobial agents, and their efficacy is often linked to the unique chemical properties of the nitro group.
The antibacterial activity of nitro-containing compounds is broad and has been observed against a variety of microorganisms. A widely accepted mechanism of action for nitroaromatic antimicrobials involves the reduction of the nitro group within the bacterial cell. This bioactivation process is catalyzed by bacterial nitroreductases and leads to the formation of highly reactive and toxic intermediates, such as nitroso and superoxide (B77818) species. These intermediates can then covalently bind to and damage crucial cellular macromolecules, most notably DNA, resulting in cell death.
The requirement for this reductive activation is supported by the observation that bacterial mutants lacking nitroreductase activity exhibit high levels of resistance to these compounds. The antibacterial effect of some nitro-heterocyclic compounds has been shown to be more pronounced under anaerobic conditions.
While specific data on the antibacterial spectrum of this compound is not detailed in the available literature, the general mechanism of action for nitroaromatic compounds provides a strong rationale for its potential antibacterial properties. It is plausible that it would be active against bacteria possessing the necessary nitroreductase enzymes. The broader class of 3,4-dihydro-1H-isochromen-1-one derivatives has also been explored for antibacterial properties.
Antifungal Properties and Mechanisms
The investigation into nitro-containing heterocyclic compounds, including derivatives related to benzopyranones, has revealed significant antifungal potential. The presence of a nitro group on an aromatic ring is often crucial for activity. For instance, the coumarin (B35378) derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Cou-NO2), which shares the benzopyran-one core structure, has demonstrated notable effects against Aspergillus species. nih.gov Studies show that this compound inhibits both the mycelial growth and the germination of fungal conidia. nih.gov Its mechanism of action appears to involve the disruption of the fungal cell wall. nih.gov Furthermore, when used at subinhibitory concentrations, Cou-NO2 enhances the efficacy of azole antifungal drugs like voriconazole (B182144) and itraconazole, displaying an additive effect. nih.gov
Isocoumarins, which are structural isomers of benzopyranones, isolated from fungal sources have also been evaluated for antifungal properties. Botryospyrones A–C, derived from the endophytic fungus Botryosphaeria ramosa, exhibited a range of antifungal activities against phytopathogenic fungi such as Fusarium oxysporum and Penicillium italicum, with minimum inhibitory concentration (MIC) values from 105.8 to 900 μM. nih.gov Other related structures, such as nitroalkenyl benzene (B151609) derivatives, are recognized as potent antimicrobial agents. Nitropropenyl benzodioxole (NPBD), for example, is a thiol oxidant and tyrosine phosphatase inhibitor that shows broad and rapid fungicidal activity against a variety of fungal pathogens, with an activity profile comparable to Amphotericin B and Miconazole. mdpi.com The fungicidal activity of these compounds is often attributed to the nitroalkenyl moiety. mdpi.com
The broader class of nitroaromatic compounds has a history of investigation for fungitoxicity. Substituted nitrobenzenes, such as 1,3-dichloro-5-nitrobenzene and 1,3-dibromo-5-nitrobenzene, have shown activity against Aspergillus niger, Trichoderma viride, and other fungi. nih.gov This underscores the principle that the nitroaromatic scaffold is a promising pharmacophore for the development of new antifungal agents.
Table 1: Antifungal Activity of Selected Nitro-Aromatic Compounds and Related Derivatives
| Compound/Derivative | Fungal Species | Activity Metric (Unit) | Result | Citation |
|---|---|---|---|---|
| Botryospyrone A | Fusarium oxysporum | MIC (μM) | 105.8 | nih.gov |
| Botryospyrone B | Penicillium italicum | MIC (μM) | >900.0 | nih.gov |
| Botryospyrone C | Fusarium graminearum | MIC (μM) | 211.5 | nih.gov |
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | - | Inhibits mycelial growth and conidia germination | nih.gov |
| Nitropropenyl benzodioxole (NPBD) | Candida albicans, Aspergillus fumigatus | - | Rapidly fungicidal | mdpi.com |
Antimycobacterial Activity
Nitro-aromatic compounds are a significant class of agents investigated for activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. The mechanism of action for many of these compounds relies on the reductive activation of the nitro group by mycobacterial enzymes. For example, 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles require activation via the deazaflavin-dependent nitroreductase (Ddn) pathway to exert their potent antimycobacterial effects. nih.gov The necessity of both nitro groups for high efficacy has been confirmed through extensive structure-activity relationship (SAR) studies. nih.gov
Other nitro-containing scaffolds target different essential pathways in Mtb. A series of 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides were synthesized and found to be potent inhibitors of Mtb isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) shunt that is essential for bacterial survival on fatty acid substrates. nih.gov The most active compound from this series, a piperazino-quinoline derivative (3n), exhibited MICs of <0.17 and 0.17 μM against replicating Mtb and multidrug-resistant Mtb, respectively. nih.gov
Another critical target for antimycobacterial agents is decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). N-alkyl nitrobenzamides have been developed as structural simplifications of known DprE1 inhibitors. mq.edu.au Studies on these compounds revealed that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were the most active, with lipophilicity being a key factor influencing activity. mq.edu.au The most potent derivatives showed MIC values as low as 16 ng/mL. mq.edu.au
Table 2: Antimycobacterial Activity of Various Nitro-Containing Compound Series
| Compound/Derivative | Target Organism/Enzyme | Activity Metric (Unit) | Result | Citation |
|---|---|---|---|---|
| 2-((3-cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | M. tuberculosis | MIC (μM) | 4 | nih.gov |
| 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl)-4-[(5-nitro-2,6-dioxohexahydro-4-pyrimidinyl)carbonyl]piperazino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (3n) | M. tuberculosis H37Rv | MIC (μM) | <0.17 | nih.gov |
| Compound 3n | Multidrug-Resistant M. tuberculosis | MIC (μM) | 0.17 | nih.gov |
| N-alkyl 3,5-dinitrobenzamide (B1662146) derivatives | M. tuberculosis | MIC (ng/mL) | 16 | mq.edu.au |
Anti-Helicobacter pylori Activity
Derivatives containing nitro-heteroaromatic scaffolds have demonstrated significant promise as agents against Helicobacter pylori, a bacterium linked to various gastric diseases. The activity of these compounds is often superior to that of the standard drug metronidazole (B1676534), particularly against resistant strains. A series of N-[5-(5-nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl]thiomorpholines showed potent activity, with a nitrofuran analog containing a thiomorpholine (B91149) S,S-dioxide moiety (7b) being the most effective compound tested. mdpi.com Many compounds in this series maintained strong activity at low concentrations (2-4 µ g/disc ), where metronidazole was largely inactive. mdpi.com
Similarly, a series of 5-(nitroaryl)-1,3,4-thiadiazoles bearing a sulfur-containing alkyl side chain were synthesized and evaluated. ujmm.org.ua Structure-activity relationship studies indicated that both the specific nitroaryl unit (e.g., nitrothiophene vs. nitroimidazole) and the substituent at the 2-position of the thiadiazole ring are critical for anti-H. pylori activity. ujmm.org.ua In another study focusing on 2-substituted-5-(5-nitro-furan-2-yl)-1,3,4-thiadiazoles, most of the tested compounds exhibited significant activity, with many proving more potent than metronidazole. nih.gov The compound 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide was identified as the most potent among those tested against clinical isolates of H. pylori. nih.gov In silico docking studies suggest that these compounds may act by inhibiting H. pylori urease, a crucial enzyme for the bacterium's survival in the acidic gastric environment. nih.govnih.gov
Table 3: In Vitro Anti-Helicobacter pylori Activity of Nitro-Thiadiazole Derivatives
| Compound/Derivative | Bioassay Method | Concentration | Result | Citation |
|---|---|---|---|---|
| Nitrofuran analog 7b | Paper disc diffusion | 2-4 µg/disc | Strong activity (>20 mm inhibition zone) | mdpi.com |
| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide | Paper disc diffusion | Not specified | Most potent compound tested | nih.gov |
| N-(5-methylisoxazole-3-yl) carboxamide derivative (1j) | Paper disc diffusion | 50-100 µg/ml | Strong activity (20-35 mm inhibition zone) | nih.gov |
Antiviral Potency and Associated Pathways
The antiviral potential of nitro-containing heterocyclic compounds has been explored against a range of viruses. A series of 4-alkyl-3-nitro-1,4-dihydroazolo[5,1-c] nih.govnih.govnih.govtriazines were synthesized and showed inhibitory activity against phylogenetically distinct viruses, including influenza virus and Coxsackie B3 virus. The presence of a nitro group in the nih.govnih.govnih.govtriazine ring is a feature of compounds with a broad range of antiviral activities.
In another study, a series of 3-hydrazono-5-nitro-2-indolinone derivatives were synthesized from 5-nitroisatin, a versatile lead molecule for designing antiviral agents. While many of the synthesized compounds were evaluated, only a few showed weak activity. Specifically, compounds 1c , 2b , and 3b demonstrated some inhibition of the yellow fever virus (YFV), while compounds 2b , 3a , 3f , 4e , and 4f inhibited the growth of bovine viral diarrhea virus (BVDV), a surrogate model for the Hepatitis C virus. The 4-thiazolidinone (B1220212) derivatives within this series were generally more active against BVDV than their 3-thiosemicarbazone precursors. These findings suggest that while the nitro-heterocyclic scaffold holds potential, further structural optimization is required to achieve potent antiviral efficacy.
Table 4: Antiviral Activity of Selected Nitro-Heterocyclic Compounds
| Compound/Derivative | Virus | Cell Line | Activity | Citation |
|---|---|---|---|---|
| 4-alkyl-3-nitro-1,4-dihydroazolo[5,1-с] nih.govnih.govnih.govtriazines | Influenza virus, Coxsackie B3 virus | Not specified | Inhibitory activity observed | |
| Compound 1c | Yellow Fever Virus (YFV) | Vero | Weak inhibition | |
| Compound 2b | Yellow Fever Virus (YFV) | Vero | Weak inhibition | |
| Compound 3b | Yellow Fever Virus (YFV) | Vero | Weak inhibition | |
| Compounds 2b, 3a, 3f, 4e, 4f | Bovine Viral Diarrhea Virus (BVDV) | MDBK CODA | Growth inhibition |
Anti-inflammatory and Immunomodulatory Effects
Benzopyran derivatives have been identified as having significant anti-inflammatory and immunomodulatory properties. A newly synthesized prenylated benzopyran, BP-2, functions as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), which are key regulators of inflammation and metabolism. nih.gov In a preclinical model using ob/ob mice, BP-2 suppressed the infiltration of T-lymphocytes and macrophages and reduced the levels of proinflammatory markers in both the liver and white adipose tissue. nih.gov Concurrently, it increased the expression of the M2-like macrophage marker CD206, indicating a shift towards an anti-inflammatory phenotype. nih.gov
Other benzopyran structures have also been evaluated for anti-inflammatory effects. A rigid chalcone (B49325) derivative, 3-(3,4-dihydroxybenzylidene)-7-propoxy benzopyran-4-one, was assessed in carrageenan-induced inflammation models. nih.gov The compound induced significant anti-inflammatory effects, which were reported to be greater than those of ibuprofen (B1674241) at the doses tested. nih.gov These findings highlight the potential of the benzopyran scaffold as a template for developing novel anti-inflammatory agents that can modulate immune cell activity and pro-inflammatory pathways.
Receptor Ligand Binding and Neuropharmacological Relevance
The 5-HT1A serotonin (B10506) receptor is a well-established target for therapeutic agents used in the treatment of anxiety and depression. Derivatives of 3,4-dihydro-2H-1-benzopyran are among the structures that have been explored for their affinity to this receptor. A series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were synthesized, with some compounds showing high affinity for both 5-HT1A and 5-HT7 receptors. mdpi.com The variation of the substituent at the 5-position of the benzopyran ring was a key strategy in designing these potent ligands. mdpi.com For one derivative, 2b , the binding affinity (Ki) for the 5-HT1A receptor was an impressive 0.3 nM. mdpi.com
Arylpiperazine derivatives are one of the most significant classes of 5-HT1A receptor ligands. Often, these arylpiperazine moieties are linked to other heterocyclic systems, including coumarins (benzopyran-2-ones). Several coumarin-arylpiperazine hybrids have been synthesized and evaluated, with four compounds demonstrating high affinity for the 5-HT1A receptor, with Ki values in the range of 87-96 nM. The development of highly selective 5-HT1A receptor ligands is closely associated with the incorporation of a 4-alkyl-1-arylpiperazine scaffold. For instance, linking a 2-methoxyphenylpiperazine moiety via a propyl chain to an adamantane (B196018) cage structure resulted in ligands with very high affinity for the 5-HT1A receptor, with Ki values as low as 1.2 nM. Another study identified an indanone derivative, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21 ), which displayed sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and also bound with high affinity to the 5-HT7 receptor.
GABAA Receptor Modulatory Studies
The γ-aminobutyric acid type A (GABAA) receptor is a crucial target for therapeutic agents aimed at treating central nervous system disorders such as anxiety and epilepsy. researchgate.net Certain benzopyran-4-one derivatives, specifically isoflavones, have been identified as positive modulators of GABAA receptors. researchgate.net These compounds have been shown to enhance the ion current induced by GABA at human recombinant α1β2γ2L receptors. researchgate.net
A study systematically designed and evaluated a series of isoflavones for their ability to potentiate the GABA response. The findings indicate that the substitution pattern and the hydrogen-bond acceptor capability of the isoflavone (B191592) scaffold are critical determinants of their modulatory activity. researchgate.net For instance, certain isoflavones demonstrated significant potentiation of GABA-induced ion currents, with their efficacy being dependent on the specific structural modifications on the benzopyran-4-one core. researchgate.net
Table 1: GABAA Receptor Modulatory Activity of Selected Isoflavone Derivatives
| Compound | Concentration (µM) | GABA Activity Enhancement (%) | EC50 (µM) |
|---|---|---|---|
| Isoflavone 8 | 30 | ~250 | 19.5 |
| Isoflavone 13 | 30 | ~150 | - |
| Isoflavone 29 | 30 | ~100 | - |
| Isoflavone 31 | 30 | ~200 | 19.5 |
| Isoflavone 35 | 30 | ~100 | - |
| Isoflavone 45 | 30 | ~200 | - |
| Isoflavone 62 | 30 | ~300 | 16.3 |
| Isoflavone 63 | 30 | ~150 | - |
| Isoflavone 65 | 30 | ~50 | - |
Data is derived from studies on human a1b2g2L GABAA receptors expressed in Xenopus oocytes and represents the mean modulation from 3-5 different oocytes. researchgate.net
The research into flavan-3-ol (B1228485) derivatives, which share a benzopyran core, also revealed positive modulation of GABAA α1β2γ2L receptors, with the stereochemistry of the compounds playing a key role in their activity. nih.gov These findings suggest that the benzopyranone scaffold is a promising template for the development of novel GABAA receptor modulators.
Other Investigated Biological Activities
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various inflammatory diseases. nih.gov Inhibition of 5-LO is therefore a significant therapeutic strategy for treating inflammation and allergic reactions. nih.govnih.gov While direct studies on this compound are not available, research on other heterocyclic compounds has shown potent 5-LO inhibitory activity. nih.gov For example, newly synthesized heteroaryl-substituted catechols have demonstrated potent inhibition of human 5-LO in both cell-free and cell-based assays. nih.gov This indicates that specific structural motifs, such as catechols, can confer significant 5-LO inhibitory properties. nih.gov
Antihistamines are drugs that counteract the effects of histamine (B1213489), a key mediator in allergic reactions, by blocking its receptors, primarily H1 and H2 receptors. nih.govwikipedia.org H1 antihistamines are commonly used to treat allergic conditions like allergic rhinitis and urticaria. nih.govclevelandclinic.orgnih.gov There is no specific information in the reviewed literature on the anti-allergic or anti-histaminic activities of this compound or its direct derivatives. The development of anti-allergic agents often focuses on compounds that can selectively antagonize histamine receptors or inhibit the release of inflammatory mediators. nih.govwikipedia.org
The inhibition of platelet aggregation is a critical approach for the prevention and treatment of thromboembolic diseases. Some benzopyran-4-one derivatives have been investigated for their antiplatelet activity. A study on a series of 3-benzylidene benzopyran-4-one carboxylic acid derivatives reported that several compounds exhibited significant inhibitory effects on ADP-induced platelet aggregation in rats. nih.gov This suggests that the benzopyranone skeleton can serve as a scaffold for developing new antiplatelet agents. nih.gov However, research on other heterocyclic structures, such as 3,4-dihydroquinolin-2(1H)-one derivatives, has also identified potent inhibitors of platelet aggregation induced by various agonists like U46619 and arachidonic acid. researchgate.net
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of various benzopyran derivatives has been explored. A new pyrano[4,3-c] nih.govbenzopyran-1,6-dione derivative, phelligridin K, isolated from a medicinal mushroom, demonstrated significant scavenging activity against the ABTS radical cation. nih.gov Furthermore, the synthesis of benzo[a]pyrano[2,3-c] phenazine (B1670421) derivatives has yielded compounds with good antioxidant activity, with one derivative showing an IC50 value of 14.26 ppm. researchgate.net These findings highlight the potential of the broader benzopyran class of compounds to act as antioxidants. Studies on other heterocyclic systems, such as triazole derivatives, have also identified compounds with excellent antioxidant activity, sometimes exceeding that of standard drugs. nih.govresearchgate.net
Structure Activity Relationship Sar Studies for 5 Nitro 3,4 Dihydro 1h 2 Benzopyran 1 One Analogues
Influence of Substituents on Biological Potency and Selectivity
The nitro group is a potent electron-withdrawing group that can significantly influence the electronic distribution within a molecule. mdpi.com Its position on the aromatic ring of the benzopyranone scaffold is a critical determinant of biological activity. While direct studies on 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one are limited, research on analogous structures like chalcones has demonstrated that the position of the nitro group plays a crucial role in their anti-inflammatory and vasorelaxant activities. nih.gov For instance, in certain chalcone (B49325) series, a nitro group at the ortho position has been associated with higher anti-inflammatory activity. nih.gov
The electron-withdrawing nature of the nitro group deactivates the aromatic ring, particularly at the ortho and para positions relative to its point of attachment. nist.gov This electronic effect can influence the molecule's ability to participate in key interactions with a biological target, such as hydrogen bonding or π-π stacking. The presence of the nitro group can also impact the metabolic stability and pharmacokinetic properties of the compound.
The following table illustrates the potential influence of the nitro group position on the properties of a generic benzopyranone core, based on general chemical principles.
| Nitro Group Position | Expected Electronic Effect on Aromatic Ring | Potential Impact on Biological Activity |
| 5-position | Strong electron-withdrawing effect | Modulation of binding affinity and target interaction |
| 6-position | Strong electron-withdrawing effect | Altered selectivity and potency profile |
| 7-position | Strong electron-withdrawing effect | Changes in pharmacokinetic properties |
| 8-position | Strong electron-withdrawing effect | Potential for different target engagement |
This table is a hypothetical representation based on general principles of medicinal chemistry and not on direct experimental data for this compound.
The introduction of alkyl, aryl, and heteroaryl substituents at various positions on the benzopyranone core can dramatically alter the biological activity by modifying the molecule's size, shape, and lipophilicity. Studies on related benzopyran structures have shown that these substitutions are key to tuning potency and selectivity. nih.gov
The following data table summarizes the general effects of different substituent types on the biological activity of benzopyran-based compounds.
| Substituent Type | General Position on Core | Potential Effects on Biological Activity |
| Small Alkyl (e.g., Methyl, Ethyl) | Various | Can fill small hydrophobic pockets in a binding site, potentially increasing affinity. |
| Bulky Alkyl (e.g., t-Butyl) | Various | May introduce steric clashes, leading to reduced activity, or can enhance selectivity. |
| Phenyl | C3 or C4 position | Can form π-stacking interactions, often leading to enhanced potency. |
| Substituted Phenyl | C3 or C4 position | The nature of the substituent (electron-donating or -withdrawing) can fine-tune electronic properties and binding. |
| Heteroaryl (e.g., Pyridyl, Furyl) | C3 or C4 position | Can act as hydrogen bond acceptors or donors, improving target engagement and solubility. |
This table provides a generalized overview and is not based on specific experimental data for this compound.
The interplay of steric and electronic effects of substituents is a cornerstone of SAR. Steric effects relate to the size and shape of the substituent, which can dictate how the molecule fits into a binding pocket. nih.gov Electronic effects, on the other hand, pertain to how a substituent influences the electron density distribution across the molecule, which is crucial for forming non-covalent interactions with the target. mdpi.com
An electron-withdrawing group, such as the nitro group, can make nearby protons more acidic and influence the strength of hydrogen bonds. Conversely, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing certain types of interactions. The balance between these steric and electronic factors is often delicate and highly dependent on the specific biological target.
A study on 1,3-diphenylprop-2-yn-1-one derivatives highlighted the significant role of both steric and electronic effects of substituents in directing reaction pathways and product formation, which can be analogously considered in the context of biological receptor interactions. mdpi.com
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt and to determine which of these is the "bioactive conformation" – the specific shape required for binding to the biological target.
For a molecule like this compound, the dihydropyran ring is not planar and can exist in various conformations, such as chair, boat, or twist-boat forms. The substituents on the ring will influence the relative stability of these conformations. For instance, bulky substituents will generally prefer to occupy equatorial positions to minimize steric strain.
Computational modeling techniques are often employed to predict the preferred conformations of a molecule. A theoretical study on nitro-chalcone isomers demonstrated how the position of the nitro group can influence the population of s-cis and s-trans conformers, which in turn affects their electronic properties and potential biological activity. ufms.br While no direct conformational analysis of this compound is readily available, such studies on related structures underscore the importance of understanding the molecule's 3D structure. An X-ray crystallography study of a related compound, cis-3,4-dihydro-4-morpholinocarbonyl-3-p-nitrophenyl-1H-2-benzopyran-1-one, revealed that the p-nitrophenyl group occupies an equatorial position while the morpholinocarbonyl substituent is axial. rsc.org This provides a valuable experimental insight into the conformational preferences of substituted dihydro-1H-2-benzopyran-1-ones.
Ligand-Target Interactions and Binding Site Determinants
The biological effect of a molecule is initiated by its binding to a specific target, such as a receptor or an enzyme. Understanding the precise interactions between the ligand (the molecule) and its target is a primary goal of medicinal chemistry. These interactions are typically non-covalent and can include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.
For this compound analogues, the various functional groups would be expected to participate in different types of interactions. The carbonyl group of the lactone is a potential hydrogen bond acceptor. The nitro group, with its partial negative charges on the oxygen atoms, can also act as a hydrogen bond acceptor and its electron-withdrawing nature can polarize the aromatic ring for specific electrostatic interactions. Aryl substituents can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.
Molecular docking simulations are a common computational tool used to predict the binding mode of a ligand within the active site of a target protein. These simulations can help to identify key amino acid residues that are important for binding and can guide the design of new analogues with improved affinity and selectivity. While specific ligand-target interaction studies for this compound are not found in the available literature, studies on other benzopyran-based inhibitors provide a model for how these molecules might interact with their targets. For example, in the context of inhibiting the Hypoxia Inducible Factor-1 (HIF-1) pathway, the benzopyran ring of certain inhibitors was found to interact with specific leucine (B10760876) and methionine residues, and to form a hydrogen bond with a threonine residue. researchgate.net
Computational Chemistry and Molecular Modeling of 5 Nitro 3,4 Dihydro 1h 2 Benzopyran 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties.
Ab Initio Methods in Electronic Structure Analysis
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the inclusion of experimental data. These calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous approach to studying the electronic structure of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one.
A primary application of ab initio methods would be the geometry optimization of the molecule to determine its most stable three-dimensional conformation. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can predict its infrared spectrum. While computationally demanding, higher-level ab initio methods are crucial for obtaining highly accurate electronic energies and properties for smaller molecules or for benchmarking other computational methods. For a molecule of this size, methods like MP2 would offer a good balance between accuracy and computational cost for analyzing electron correlation effects, which are important for describing non-covalent interactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational efficiency. nih.gov DFT methods, such as the widely used B3LYP functional, are well-suited to investigate the electronic properties of medium-sized organic molecules like this compound. nih.gov
Key applications of DFT for this compound would include:
Geometry Optimization: Determining the equilibrium geometry, bond lengths, and bond angles.
Vibrational Analysis: Calculating the vibrational frequencies to predict the IR and Raman spectra, which can be used to characterize the compound.
Thermodynamic Properties: Calculating thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. superfri.org
Electronic Properties: Determining properties like dipole moment and polarizability. ajchem-a.com
For instance, a DFT study on related nitro-aromatic compounds would likely show a significant polarization of the molecule due to the strong electron-withdrawing nature of the nitro group. This would be reflected in the calculated dipole moment and the distribution of atomic charges.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
For this compound, the FMO analysis, typically performed using DFT results, would reveal:
HOMO and LUMO Distribution: The spatial distribution of the HOMO and LUMO orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively. It is anticipated that the HOMO would be localized primarily on the benzopyran ring system, while the LUMO would have significant contributions from the nitro group, making it susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap suggests higher reactivity. The presence of the nitro group is expected to lower the LUMO energy, likely resulting in a smaller HOMO-LUMO gap compared to the unsubstituted parent compound.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and based on general principles for similar compounds, as specific data for the target molecule is not available.)
| Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Primarily located on the fused benzene (B151609) ring and the oxygen atoms of the lactone. |
| LUMO | -2.8 | Concentrated on the nitro group and the adjacent aromatic carbon atoms. |
| ΔE (HOMO-LUMO Gap) | 4.7 | Indicates moderate chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the lactone ring, indicating these are the most likely sites for electrophilic attack. researchgate.netunar.ac.id
Positive Potential (Blue): Located around the hydrogen atoms and potentially on the carbon atom attached to the nitro group, suggesting susceptibility to nucleophilic attack. unar.ac.id
The MEP map provides a comprehensive picture of the molecule's electronic landscape, complementing the insights from FMO analysis. researchgate.net
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery to predict how a ligand (such as this compound) might bind to a biological target, typically a protein or enzyme. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand within the active site of a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their binding affinity. nih.gov For this compound, docking studies could be performed against various enzymes implicated in diseases to explore its potential as an inhibitor. The results would provide a binding score (e.g., in kcal/mol) and a predicted binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide insights into the stability of the predicted binding pose and the flexibility of the protein and ligand. nih.gov By simulating the movements of atoms and molecules, MD can help to refine the binding mode and provide a more accurate estimation of the binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined activity data. scispace.com
If a series of related benzopyranone derivatives with known biological activity were available, a QSAR study could be conducted. For this compound, relevant molecular descriptors could include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric Descriptors: Molecular weight, volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient).
Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds like this compound, thereby guiding the design of more potent analogs. nih.gov
Future Research Directions and Translational Perspectives for 5 Nitro 3,4 Dihydro 1h 2 Benzopyran 1 One
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to enabling a thorough investigation of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one and its potential analogues. While specific methods for this compound are not extensively documented, future research could explore several promising avenues based on established methodologies for related dihydroisocoumarins.
One potential approach involves the intramolecular cyclization of substituted phenylacetic acid derivatives . This could entail the synthesis of a suitably substituted 2-(2-carboxyethyl)-4-nitrobenzene precursor, which could then be induced to cyclize to form the desired lactone ring. Variations in cyclization conditions, such as the use of different dehydrating agents or catalysts, could be systematically investigated to optimize the yield and purity of the final product.
Another avenue for exploration is the modification of existing benzopyranone cores . For instance, a synthetic strategy could commence with a pre-formed 3,4-dihydro-1H-2-benzopyran-1-one, followed by a regioselective nitration of the aromatic ring. The challenge in this approach would be to control the position of the nitro group to favor the desired 5-nitro isomer. This would likely involve a detailed study of the directing effects of the substituents on the benzopyranone scaffold.
The table below illustrates a hypothetical comparison of potential synthetic pathways, which would need to be experimentally validated.
| Synthetic Pathway | Potential Advantages | Potential Challenges |
| Intramolecular Cyclization | Potentially straightforward; readily available starting materials. | Control of regioselectivity during precursor synthesis; harsh cyclization conditions may be required. |
| Nitration of Benzopyranone Core | Direct route to the target compound from a common intermediate. | Poor regioselectivity leading to a mixture of isomers; potential for side reactions. |
| Transition-Metal Catalysis | High degree of control over regioselectivity; milder reaction conditions. | Catalyst cost and sensitivity; may require multi-step synthesis of precursors. |
Development of New Biological Screening Assays
Given the lack of specific biological data for this compound, the development of a strategic panel of biological screening assays will be crucial to uncovering its potential therapeutic applications. The design of these assays can be guided by the known activities of the broader classes of dihydroisocoumarins and nitroaromatic compounds, which have shown a wide range of biological effects. nih.gov
Future research should focus on developing a tiered screening approach. An initial high-throughput screening (HTS) campaign against a diverse panel of targets could provide the first glimpse into the compound's biological activity. researchgate.netyoutube.com This could include assays for:
Antimicrobial activity: Screening against a panel of clinically relevant bacteria and fungi.
Anticancer activity: Assessing cytotoxicity against various cancer cell lines.
Enzyme inhibition: Targeting key enzymes involved in disease pathogenesis, such as kinases, proteases, or metabolic enzymes.
Following the initial HTS, more specialized and mechanistically focused assays should be developed to validate and characterize any identified "hits". For example, if the compound shows anticancer activity, subsequent assays could investigate its effect on cell cycle progression, apoptosis, or specific signaling pathways.
The development of cell-based assays that provide a more physiologically relevant context is also a critical future direction. nih.gov This could involve using three-dimensional (3D) cell cultures or co-culture systems to better mimic the in vivo environment. Furthermore, the creation of reporter gene assays could allow for the real-time monitoring of the compound's effect on specific gene expression pathways. nih.gov
Rational Design of Enhanced Potency and Selectivity Analogues
Once an initial biological activity for this compound is identified, the rational design of analogues will be essential to optimize its potency, selectivity, and pharmacokinetic properties. This process relies on understanding the structure-activity relationships (SAR) of the compound.
Future research in this area should involve the systematic modification of the this compound scaffold. Key areas for modification include:
The nitro group: Its position on the aromatic ring could be varied to explore other isomers (e.g., 6-nitro, 7-nitro, 8-nitro). The nitro group could also be replaced with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.
The dihydro-1H-2-benzopyran-1-one core: Substituents could be introduced at various positions on both the aromatic and the lactone rings. For example, alkyl or aryl groups could be added to explore the impact of steric bulk and lipophilicity.
The lactone ring: The ring could be opened to generate the corresponding hydroxy acid or modified to other heterocyclic systems to assess the importance of the lactone moiety for biological activity.
Computational modeling and docking studies will be invaluable in guiding the rational design of these analogues. By creating a model of the biological target, researchers can predict how different analogues will bind and use this information to prioritize the synthesis of the most promising compounds. nih.gov
The following table outlines a hypothetical SAR study for a class of benzopyranone derivatives.
| Position of Modification | Type of Substituent | Predicted Effect on Activity |
| C-5 (aromatic ring) | Nitro (NO2) | May influence electronic properties and binding. |
| C-6 (aromatic ring) | Amino (NH2) | Could alter solubility and hydrogen bonding capacity. |
| C-7 (aromatic ring) | Methoxy (OCH3) | May impact metabolic stability and lipophilicity. |
| C-3 (lactone ring) | Methyl (CH3) | Could introduce a chiral center and affect binding orientation. |
| C-4 (lactone ring) | Phenyl (C6H5) | May enhance potency through additional interactions with the target. |
Investigation of Untapped Biological Targets and Disease Areas
The broad biological activities exhibited by related coumarin (B35378) and isocoumarin (B1212949) scaffolds suggest that this compound could have potential in a variety of disease areas beyond those initially screened. A key future research direction will be to proactively investigate untapped biological targets and therapeutic indications.
One approach is to use chemoproteomics and activity-based protein profiling to identify the direct molecular targets of the compound within a complex biological system. This can reveal unexpected mechanisms of action and suggest novel therapeutic applications.
Another strategy is to explore disease areas where related compounds have shown promise. For example, various natural and synthetic coumarins have been investigated for their anti-inflammatory, neuroprotective, and antiviral properties. bioduro.com Therefore, it would be logical to test this compound and its analogues in relevant models of these diseases.
Furthermore, a systematic exploration of understudied protein families within the human genome could reveal novel targets for this chemical scaffold. nih.gov This "target-agnostic" approach, combined with phenotypic screening, can lead to the discovery of first-in-class therapeutics.
Integration of Artificial Intelligence and Machine Learning in Benzopyranone Research
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of drug discovery and development, and the study of benzopyranones is no exception. researchgate.net Future research on this compound should strategically integrate these powerful computational tools.
In the context of rational drug design , AI and ML can be used to build more accurate predictive models of structure-activity relationships. researchgate.net These models can then be used to design virtual libraries of analogues with enhanced potency and selectivity, which can be synthesized and tested in a more targeted and efficient manner.
The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and development, ultimately leading to a more rapid translation of basic research findings into novel therapeutic agents.
Q & A
Q. What synthetic methodologies are commonly employed for 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one?
Cyclocondensation reactions using nitroketene acetals or isocyanates have been reported for analogous nitro-substituted dihydrobenzopyrans. For example, boron trifluoride etherate catalyzes the formation of spiro-dithiane derivatives from nitro-substituted dihydronaphthalenones, highlighting the role of Lewis acids in nitro-group activation . Optimization typically involves solvent selection (e.g., anhydrous ethanol) and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
A combination of NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) is essential. For nitro-substituted analogs, NMR chemical shifts for the nitro group (δ ~7.5–8.5 ppm in ¹H for aromatic protons) and carbonyl (δ ~170–180 ppm in ¹³C) are diagnostic. X-ray crystallography, where feasible, resolves stereochemical ambiguities, as demonstrated for structurally related dihydrobenzopyrans .
Q. What are the solubility and stability considerations for this compound?
Dihydrobenzopyrans with nitro substituents are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibit limited solubility in water. Stability tests under varying pH and temperature conditions are recommended, as nitro groups can undergo reduction or hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can contradictions in spectral data for nitro-substituted dihydrobenzopyrans be resolved?
Discrepancies in NMR or IR data may arise from tautomerism or conformational flexibility. Computational methods (e.g., DFT-based chemical shift predictions) paired with experimental validation using 2D NMR (COSY, HSQC) are effective. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with established benchmarks .
Q. What strategies improve reaction yields in the synthesis of nitro-dihydrobenzopyrans?
Catalyst optimization (e.g., BF₃·Et₂O for electrophilic activation) and controlled nitro-group positioning are critical. For example, steric hindrance near the nitro group can reduce byproduct formation. Solvent screening (e.g., toluene for high-temperature reactions) and stepwise purification (column chromatography followed by recrystallization) enhance purity .
Q. How does the nitro group influence the compound’s reactivity in biological assays?
The nitro group’s electron-withdrawing effects can modulate redox potential and binding affinity. In vitro studies on analogous compounds show nitro reduction metabolites (e.g., hydroxylamines) may contribute to cytotoxicity. Metabolic stability assays (e.g., liver microsome incubation) are recommended to evaluate this pathway .
Q. What safety protocols are essential for handling nitro-substituted dihydrobenzopyrans?
Acute toxicity (oral, dermal) and respiratory irritation risks necessitate stringent controls. Use NIOSH-approved respirators, nitrile gloves, and fume hoods. Emergency procedures for spills include ethanol-based decontamination and avoiding dust generation .
Methodological Considerations
Q. How to design experiments for assessing environmental persistence of this compound?
Conduct OECD 301 biodegradability tests under aerobic conditions. Monitor nitro-group reduction via LC-MS and compare degradation rates with non-nitro analogs. Soil mobility studies (OECD 121) assess leaching potential, critical for ecological risk assessments .
Q. What analytical workflows validate purity in synthetic batches?
Combine HPLC (C18 column, UV detection at 254 nm) with differential scanning calorimetry (DSC) to detect impurities. For trace nitro-byproducts, GC-MS with electron-capture detection (ECD) offers high sensitivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for nitro-dihydrobenzopyrans?
Variations may stem from polymorphic forms or residual solvents. Perform DSC to identify polymorph transitions and TGA to rule out solvent retention. Single-crystal X-ray diffraction provides definitive confirmation of crystalline phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
